

Detailed interpretation of the ^1H and ^{13}C NMR spectra of 1-Iodooctadecane.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Iodoctadecane*

Cat. No.: B1330385

[Get Quote](#)

In-Depth Analysis of ^1H and ^{13}C NMR Spectra of 1-Iodoctadecane

For researchers and professionals in drug development and organic synthesis, a thorough understanding of spectroscopic data is paramount for structural elucidation and purity assessment. This guide provides a detailed interpretation of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **1-iodooctadecane**, a long-chain alkyl halide. To facilitate comparison, this analysis is presented alongside data for a shorter-chain analogue, 1-iodododecane, highlighting the characteristic spectral features of 1-iodoalkanes.

^1H NMR Spectral Interpretation

The ^1H NMR spectrum of **1-iodooctadecane** is characterized by distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the iodine atom significantly influences the chemical shift of the adjacent methylene protons.

Key Spectral Features:

- Triplet at ~ 3.19 ppm: This downfield signal corresponds to the two protons of the methylene group directly attached to the iodine atom ($-\text{CH}_2\text{I}$). The signal is split into a triplet due to coupling with the two protons on the adjacent methylene group.

- Multiplet at ~1.82 ppm: This signal arises from the two protons on the methylene group beta to the iodine atom (-CH₂-CH₂I). It appears as a multiplet (specifically a quintet) due to coupling with the protons on both the adjacent -CH₂I group and the next methylene group in the alkyl chain.
- Broad Multiplet at ~1.26 ppm: The majority of the methylene groups in the long alkyl chain are chemically similar and their signals overlap to form a large, broad multiplet in this region.
- Triplet at ~0.88 ppm: This upfield signal is characteristic of the terminal methyl group (-CH₃) protons. It is split into a triplet by the two protons of the adjacent methylene group.

Quantitative ¹H NMR Data for 1-iodooctadecane

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
I-CH ₂ -	~3.19	Triplet	2H
I-CH ₂ -CH ₂ -	~1.82	Multiplet	2H
-(CH ₂) ₁₅ -	~1.26	Multiplet	30H
-CH ₃	~0.88	Triplet	3H

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum of **1-iodooctadecane** provides complementary information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the iodine atom and the position of the carbon atom within the long alkyl chain.

Key Spectral Features:

- Downfield signal for C1: The carbon atom directly bonded to the iodine atom (C1) is the most deshielded and appears at the lowest field.
- Characteristic shifts for C2 and C3: The C2 and C3 carbons also exhibit distinct chemical shifts due to the influence of the iodine atom.

- Cluster of signals for the internal methylene carbons: The carbon atoms of the internal methylene groups (C4 to C17) have very similar chemical environments, resulting in a cluster of closely spaced signals.
- Upfield signal for the terminal methyl carbon: The C18 methyl carbon is the most shielded and appears at the highest field.

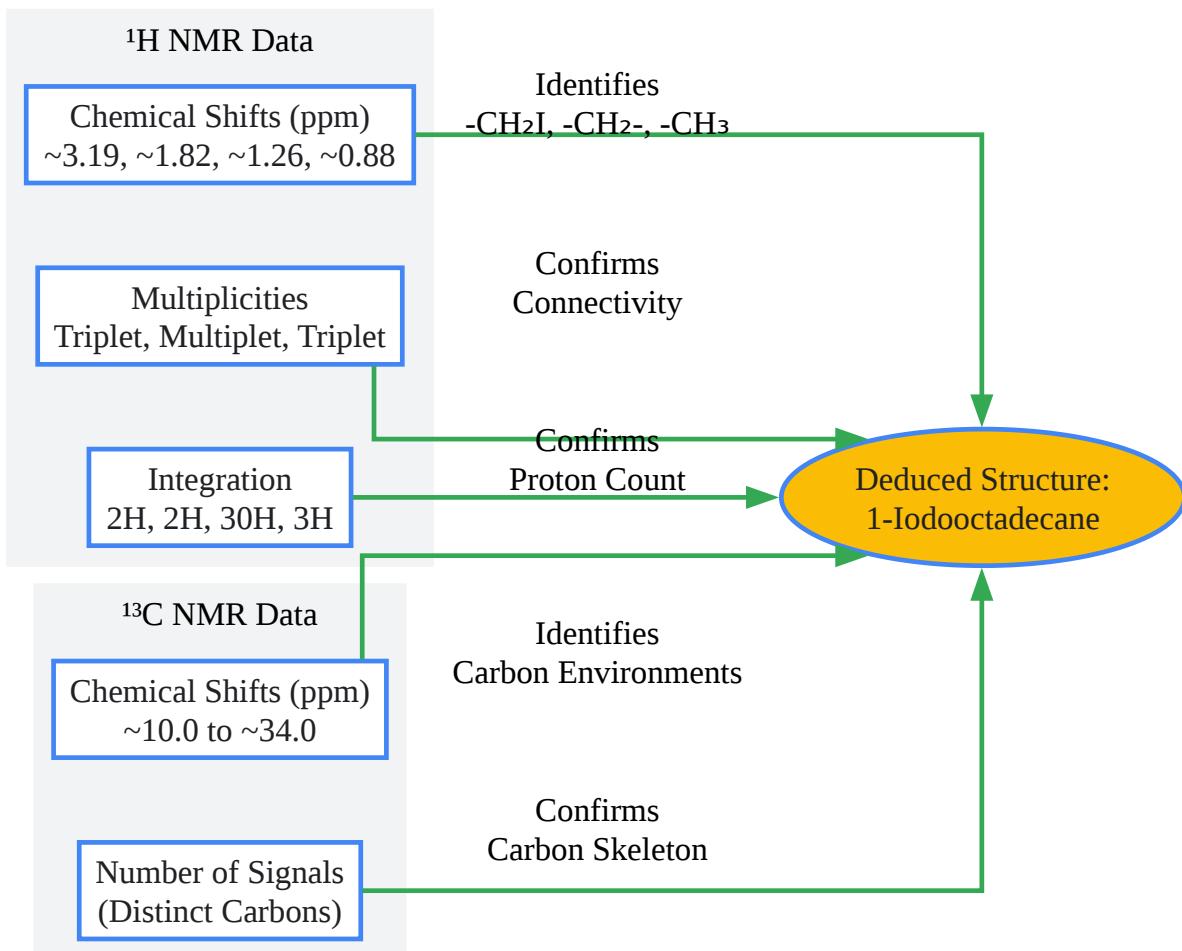
Quantitative ^{13}C NMR Data for 1-Iodoctadecane

Carbon Assignment	Chemical Shift (δ , ppm)
C1 (I-CH ₂ -)	~10.0
C2	~34.0
C3	~30.8
C4-C15	~29.7-29.4
C16	~28.8
C17	~22.7
C18 (-CH ₃)	~14.1

Experimental Protocols

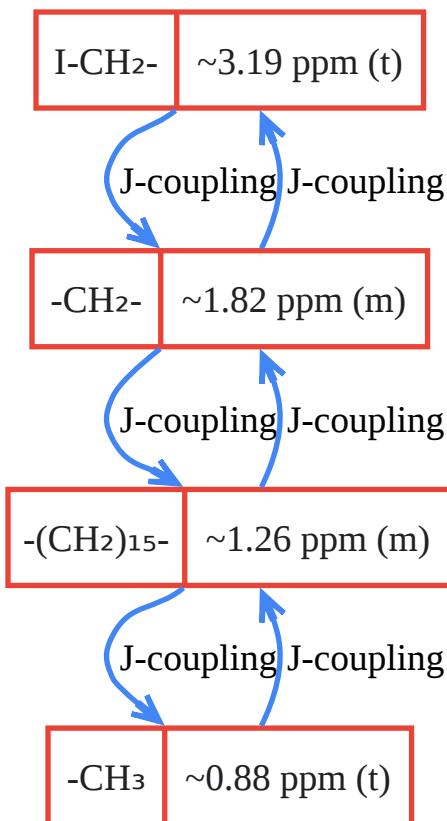
The NMR spectra of **1-iodooctadecane** are typically acquired using a standard NMR spectrometer.

^1H NMR Spectroscopy:


- Sample Preparation: A small amount of **1-iodooctadecane** is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), in an NMR tube.
- Instrumentation: A proton NMR spectrum is recorded on a spectrometer, for instance, a 90 MHz instrument.
- Data Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy:

- Sample Preparation: A more concentrated solution of **1-iodooctadecane** in a deuterated solvent like CDCl₃ is prepared.
- Instrumentation: A carbon NMR spectrum is recorded on the same spectrometer, operating at the appropriate frequency for ¹³C nuclei (e.g., 22.5 MHz for a 90 MHz ¹H spectrometer).
- Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).


Visualization of NMR Interpretation

The logical workflow for deducing the structure of **1-iodooctadecane** from its NMR data can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **1-iodooctadecane** using NMR data.

The key correlations in the ¹H NMR spectrum that are crucial for assignment can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Key ¹H-¹H spin-spin coupling correlations in **1-iodooctadecane**.

- To cite this document: BenchChem. [Detailed interpretation of the ¹H and ¹³C NMR spectra of 1-iodooctadecane.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330385#detailed-interpretation-of-the-1h-and-13c-nmr-spectra-of-1-iodooctadecane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com